GNE-7915 tosylate is a potent inhibitor of the leucine-rich repeat kinase 2 (LRRK2), which has garnered attention due to its potential therapeutic applications in treating Parkinson's disease. This compound is classified as a type I kinase inhibitor, which typically binds to the active conformation of kinases, thereby inhibiting their activity. GNE-7915 has shown promising results in both in vitro and in vivo studies, making it a significant candidate for further development in the field of neurodegenerative diseases.
GNE-7915 was developed through high-throughput screening methods aimed at identifying effective LRRK2 inhibitors. It belongs to a class of small molecules specifically designed to target the kinase domain of LRRK2, which plays a critical role in neuronal function and is implicated in the pathogenesis of Parkinson's disease. The compound's classification as a type I inhibitor indicates its mechanism of action involves stabilizing the active form of LRRK2, thus preventing substrate phosphorylation.
The synthesis of GNE-7915 involves several key steps that integrate organic synthesis techniques. The detailed synthetic pathway includes:
The synthetic route is optimized to enhance yield and purity, ensuring that the final product meets the necessary specifications for biological testing.
GNE-7915 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the LRRK2 kinase domain. The molecular formula is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 281.35 g/mol.
Key structural features include:
The three-dimensional conformation of GNE-7915 allows it to effectively occupy the ATP-binding site of LRRK2, thus inhibiting its activity.
GNE-7915 undergoes specific chemical interactions when binding to LRRK2:
These interactions are essential for understanding how GNE-7915 can modulate LRRK2 activity and provide insights into its potential therapeutic effects.
The mechanism of action for GNE-7915 involves:
Data from various assays indicate that GNE-7915 demonstrates a significant reduction in LRRK2 activity, evidenced by decreased phosphorylation levels of known substrates.
GNE-7915 exhibits several notable physical and chemical properties:
These properties are critical for evaluating the compound's efficacy and potential for clinical use.
GNE-7915 has several applications in scientific research:
GNE-7915 tosylate (C₂₆H₂₉F₄N₅O₆S) is a crystalline salt formed between the LRRK2 inhibitor GNE-7915 and p-toluenesulfonic acid. The free base component features:
The molecule adopts a fixed trans configuration around the amide bond due to steric constraints, optimizing LRRK2 binding [1] [9]. Key structural elements are summarized below:
Table 1: Structural Components of GNE-7915 Tosylate
Component | Chemical Features | Role |
---|---|---|
Pyrimidine Core | 2,4-Diamino substitution; C5-trifluoromethyl group | ATP-competitive kinase binding |
Aniline Moiety | 5-Fluoro-2-methoxy substitution; C4-morpholine carboxamide | Selectivity modulation and solubility |
Tosylate Counterion | 4-Methylbenzenesulfonate anion (C₇H₇SO₃⁻) | Enhances crystallinity and stability |
The SMILES notation captures this topology: CCNC1=NC(NC2=C(OC)C=C(C(N3CCOCC3)=O)C(F)=C2)=NC=C1C(F)(F)F.CC4=CC=C(S(=O)(O)=O)C=C4
[3] [9].
GNE-7915 tosylate exhibits distinct physicochemical properties critical for pharmaceutical development:
Table 2: Experimental Physicochemical Parameters
Parameter | Value | Conditions |
---|---|---|
Molecular Weight | 615.60 g/mol | — |
Solubility (DMSO) | ≥50 mg/mL (81.22 mM) | Freshly opened, anhydrous DMSO |
Solubility (Water) | <0.1 mg/mL | 25°C |
Solid Stability | ≥12 months | Sealed, -20°C, desiccated |
Solution Stability | 1 month | 4°C (DMSO stock) |
The conversion of GNE-7915 free base (1351761-44-8) to its tosylate salt (2070015-00-6) addresses critical developability challenges:
Table 3: Tosylate vs. Free Base Properties
Property | GNE-7915 Tosylate | GNE-7915 Free Base |
---|---|---|
CAS Number | 2070015-00-6 | 1351761-44-8 |
Molecular Weight | 615.60 g/mol | 443.40 g/mol |
Aqueous Solubility | <0.1 mg/mL | <0.1 mg/mL |
DMSO Solubility | 81.22 mM | 225.53 mM |
Primary Advantage | Crystallinity, stability | Solvent compatibility |
The tosylate selection thus balances pharmaceutical practicality with retained bioactivity, enabling robust preclinical development [1] [2] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: